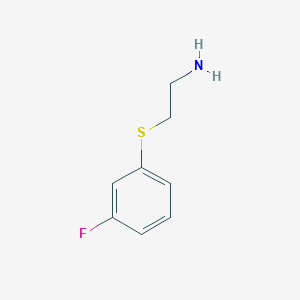

2-(3-Fluoro-phenylsulfanyl)-ethylamine

Description

Significance of Organofluorine Compounds in Chemical Sciences

Organofluorine chemistry, the study of compounds containing a carbon-fluorine (C-F) bond, has become a vital area of modern science. numberanalytics.comnumberanalytics.comwikipedia.org The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—confer remarkable characteristics to organic molecules. chinesechemsoc.org It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom. chinesechemsoc.org

In organic synthesis, fluorinated compounds serve as versatile building blocks. The introduction of fluorine can significantly alter the chemical reactivity and stability of a molecule. numberanalytics.com For example, the strong electron-withdrawing nature of fluorine can influence the acidity of nearby functional groups, as seen in widely used reagents like trifluoroacetic acid (CF₃CO₂H) and triflic acid (CF₃SO₃H). wikipedia.org The C-F bond is one of the strongest covalent single bonds, which often enhances the thermal and metabolic stability of a compound. chinesechemsoc.orgacs.org This stability makes fluorinated motifs desirable in the design of robust molecules for various applications. numberanalytics.com Synthetic chemists have developed numerous methods for introducing fluorine and fluoroalkyl groups, including nucleophilic, electrophilic, and radical fluorination strategies, making a wide array of fluorinated building blocks accessible for research. chinesechemsoc.orgorganic-chemistry.org

In medicinal chemistry, the substitution of hydrogen with fluorine is a common strategy for lead optimization in drug discovery. tandfonline.com This substitution can profoundly impact a molecule's pharmacokinetic and pharmacodynamic properties. numberanalytics.com Key effects include:

Enhanced Metabolic Stability : Replacing a hydrogen atom at a metabolically vulnerable position with fluorine can block oxidation by metabolic enzymes, thereby increasing the drug's half-life. acs.orgtandfonline.combohrium.com

Modulated Physicochemical Properties : Fluorine's high electronegativity can alter a molecule's electron distribution, affecting properties like pKₐ and dipole moment. tandfonline.com This can improve a compound's bioavailability by, for instance, reducing the basicity of an amine to enhance membrane permeation. tandfonline.comchemxyne.com

Increased Binding Affinity : Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, potentially increasing the binding affinity and potency of a drug candidate. tandfonline.combohrium.comchemxyne.com

Fluorinated compounds are found in numerous therapeutic classes, including anticancer agents, antidepressants, and anti-inflammatory drugs. tandfonline.comchemxyne.com

Table 1: Impact of Fluorine Substitution in Organic Molecules

| Property | Effect of Fluorine Introduction | Rationale |

|---|---|---|

| Metabolic Stability | Often increased | The Carbon-Fluorine (C-F) bond is stronger than the Carbon-Hydrogen (C-H) bond, resisting enzymatic cleavage. acs.org |

| Lipophilicity | Increased (context-dependent) | Can enhance membrane permeability. tandfonline.com |

| Acidity/Basicity (pKa) | Can be altered | Fluorine's strong electron-withdrawing effect can lower the pKa of nearby acidic protons or reduce the basicity of amines. tandfonline.com |

| Binding Affinity | Can be enhanced | Fluorine can form unique non-covalent interactions with biological targets. bohrium.com |

Overview of 2-Phenethylamine Scaffold in Chemical Research

The 2-phenethylamine scaffold is a fundamental structural motif found in a vast array of biologically active compounds, from natural products to synthetic drugs. mdpi.comresearchgate.net Its core structure consists of a phenyl group attached to an ethylamine (B1201723) side chain. This framework is famously present in endogenous catecholamine neurotransmitters like dopamine (B1211576), norepinephrine, and epinephrine, which are crucial for regulating mood, stress, and voluntary movement. mdpi.com

The 2-phenethylamine structure is a privileged scaffold in medicinal chemistry due to its ability to interact with a wide range of biological receptors. mdpi.comresearchgate.net Its versatility arises from the numerous ways it can be chemically modified:

Ring Substitution : Adding substituents to the phenyl ring.

Side-Chain Modification : Altering the ethylamine chain.

Amine Substitution : Adding groups to the nitrogen atom.

These modifications lead to a vast chemical space, with compounds targeting diverse receptors such as adrenergic, dopaminergic, and serotonergic systems. mdpi.comnih.gov For example, the 2,5-dimethoxyphenethylamine scaffold is a recognized motif for potent agonist activity at the serotonin (B10506) 2A receptor. nih.gov The process of bioisosteric replacement, where the phenyl ring is swapped for a heteroaromatic ring, further expands the accessible chemical space, leading to the development of 2-heteroarylethylamines with novel pharmacological profiles. researchgate.netnih.gov

Contextualization of 2-(3-Fluoro-phenylsulfanyl)-ethylamine within Current Research Paradigms

The compound This compound integrates three distinct and significant chemical features: a fluorinated aromatic ring, a thioether linkage, and the 2-phenethylamine backbone. While extensive research focusing specifically on this molecule is not prominent in the literature, its structure places it at the intersection of several key research strategies in medicinal chemistry.

The molecule can be viewed as a rationally designed building block or synthetic intermediate. The inclusion of a fluorine atom on the phenyl ring is a well-established method to modulate metabolic stability and receptor binding affinity. tandfonline.combohrium.com The phenethylamine (B48288) core is a proven pharmacophore for targeting central nervous system receptors. mdpi.com Furthermore, the thioether (R-S-R) group is a common feature in many FDA-approved drugs. nih.govnih.govbohrium.com Thioethers can be metabolically oxidized to the corresponding sulfoxides and sulfones, which are themselves important functional groups in pharmaceuticals. nih.govresearchgate.net

Therefore, this compound represents a synthetic precursor that combines a known bioactive scaffold (phenethylamine) with strategic modifications (fluorination, thioether linkage) aimed at fine-tuning its properties for drug discovery applications. Its value lies in its potential for elaboration into more complex target molecules for pharmacological screening.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluorophenyl)sulfanylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNS/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,4-5,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAOZIDUQZYMNCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)SCCN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Fluoro Phenylsulfanyl Ethylamine and Analogous Structures

Strategies for Introducing the Fluorophenylsulfanyl Moiety

The incorporation of the fluorinated phenylthio group is a critical step in the synthesis of the target compound. Chemists employ several methods, primarily revolving around the use of fluorinated thiophenols or the integration of pre-functionalized sulfonyl building blocks.

A direct and common strategy for creating the aryl-sulfur bond is through the nucleophilic substitution reaction of a suitable electrophile with a fluorinated thiophenol. In the context of 2-(3-fluoro-phenylsulfanyl)-ethylamine, this typically involves 3-fluorothiophenol (B1676560) (CAS 2557-77-9) as the key nucleophile. scbt.com The synthesis can proceed by reacting 3-fluorothiophenol with a molecule containing a two-carbon chain and a leaving group, such as 2-chloroethylamine (B1212225) or a protected equivalent.

The synthesis of the 3-fluorothiophenol precursor itself can be challenging. One established method for introducing fluorine into an aromatic ring is the Schiemann reaction, which involves the thermal decomposition of an aryldiazonium tetrafluoroborate (B81430). thieme-connect.de For instance, a synthetic route to 3-fluorothiophene, an analogous heterocyclic structure, successfully utilized a Schiemann reaction on 2-methoxycarbonyl-thiophene-3-diazonium tetrafluoroborate to introduce the fluorine atom. thieme-connect.de A similar approach could be adapted for phenyl precursors. Alternative methods for synthesizing aryl thiols include the copper-catalyzed coupling of aryl iodides with sulfur powder, followed by reduction. organic-chemistry.org This method has been shown to be tolerant of various functional groups, including fluoro substituents. organic-chemistry.org

Table 1: Synthetic Approaches Involving Fluorinated Thiophenols

| Starting Material | Reagent(s) | Key Transformation | Product Type | Citation |

| Aryldiazonium tetrafluoroborate | Heat | Schiemann Reaction (Fluorine Introduction) | Fluoroaromatic Compound | thieme-connect.de |

| Aryl Iodide | 1. CuI, K₂CO₃, Sulfur Powder; 2. NaBH₄ | C-S Coupling and Reduction | Aryl Thiol | organic-chemistry.org |

| 3-Fluorothiophenol | 2-Haloethylamine derivative | Nucleophilic Substitution | This compound derivative |

An alternative to using thiophenols is to employ building blocks that already contain a fluorinated phenylsulfonyl group. chemistryviews.org The sulfonyl group is a common bioisostere for the thioether, and its presence can significantly influence a molecule's properties. nih.gov These building blocks can be incorporated into a target molecule, with the sulfone being a stable final moiety or a precursor that can be reduced to the thioether.

A notable example is the use of α-fluoro-α-nitro(phenylsulfonyl)-methane (FNSM) or α-fluorobis(phenylsulfonyl)methane (FBSM) in multicomponent reactions. chemistryviews.org These reagents serve as fluoromethyl pronucleophiles, allowing for the construction of β-fluoro(phenylsulfonyl)ethylamines. chemistryviews.org This strategy avoids the need for harsh fluorinating agents. chemistryviews.org

Furthermore, the thioether in a pre-assembled phenylsulfanyl ethylamine (B1201723) structure can be oxidized to the corresponding sulfone. For example, the oxidation of N-(2-(3,4-dimethoxyphenyl)-2-(phenylthio)ethyl)-2-(2-fluorophenyl)acetamide with sodium periodate (B1199274) (NaIO₄) yields the sulfonyl derivative. nih.gov Similarly, meta-chloroperoxybenzoic acid (m-CPBA) can be used to oxidize thioethers to sulfoxides or, with an excess of the reagent, to sulfones. chemrxiv.org

Table 2: Use of Fluorinated Phenylsulfonyl Groups and Thioether Oxidation

| Precursor/Building Block | Reagent(s) | Key Transformation | Product Moiety | Citation |

| α-Fluoro-α-nitro(phenylsulfonyl)-methane (FNSM) | Amine, Formalin | Mannich-type Reaction | β-Fluoro(phenylsulfonyl)ethylamine | chemistryviews.org |

| Aryl Thioether | m-CPBA | Oxidation | Aryl Sulfoxide (B87167) / Aryl Sulfone | chemrxiv.org |

| Aryl Thioether | NaIO₄ | Oxidation | Aryl Sulfone | nih.gov |

Approaches to the Ethanamine Backbone Formation

The construction of the two-carbon amine chain is another cornerstone of the synthesis. Key strategies include multicomponent reactions that build the backbone in a single step and more traditional amination or alkylation methods.

The Mannich reaction is a powerful three-component condensation that forms a β-amino carbonyl compound from an amine, a non-enolizable aldehyde (like formaldehyde), and a compound with an acidic α-proton. wikipedia.orgnumberanalytics.com This reaction is highly valuable as it constructs both C-C and C-N bonds in a single step. numberanalytics.com The mechanism typically begins with the formation of an electrophilic iminium ion from the amine and formaldehyde, which is then attacked by a nucleophile, such as an enol. chemistrysteps.com

This approach has been adapted for the direct synthesis of β-fluoroethylamines. chemistryviews.org A protocol developed by G. K. Surya Prakash, Thomas Mathew, and colleagues utilizes a three-component Mannich-type reaction between an amine (primary or secondary), formalin, and an activated fluoromethane (B1203902) like FNSM or FBSM. chemistryviews.org This method efficiently generates β-fluoro(phenylsulfonyl)ethylamines in high yields and is applicable to a wide range of amines. chemistryviews.org Such multicomponent reactions are synthetically efficient and offer high structural diversity. chemistryviews.org

Stepwise approaches to forming the ethanamine backbone are also common and provide greater control over the synthesis. These methods include reductive amination and direct alkylation.

Reductive amination involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine, which is then reduced to the corresponding amine. libretexts.orglibretexts.org To synthesize a 2-(phenylsulfanyl)-ethylamine derivative, one could start with a (phenylthio)acetaldehyde or a related ketone and react it with an amine source in the presence of a reducing agent.

Direct alkylation is another fundamental strategy. However, the reaction of an alkyl halide with ammonia (B1221849) or a primary amine can often lead to a mixture of primary, secondary, and tertiary amines, as the product amine can be more nucleophilic than the starting material. libretexts.orgmasterorganicchemistry.com To circumvent this, methods like the Gabriel synthesis are employed. libretexts.org This procedure involves the N-alkylation of potassium phthalimide (B116566) with an appropriate alkyl halide (e.g., 2-(3-fluoro-phenylsulfanyl)-ethyl chloride), followed by hydrolysis or hydrazinolysis to release the pure primary amine. libretexts.org Another approach is the azide (B81097) synthesis, where an alkyl halide is treated with sodium azide, and the resulting alkyl azide is reduced to the primary amine. libretexts.org

Table 3: Methods for Ethanamine Backbone Formation

| Method | Key Reagents | Intermediate | Description | Citation |

| Mannich Reaction | Amine, Formaldehyde, C-H acid | Iminium ion, Enol/Enolate | Three-component condensation to form a β-amino carbonyl/sulfonyl compound. | chemistryviews.orgwikipedia.orgchemistrysteps.com |

| Reductive Amination | Carbonyl compound, Amine, Reducing agent | Imine/Enamine | Conversion of a carbonyl group to an amine via an imine intermediate. | libretexts.orglibretexts.org |

| Gabriel Synthesis | Potassium phthalimide, Alkyl halide, Hydrazine | N-Alkyl phthalimide | Controlled synthesis of primary amines, avoiding over-alkylation. | libretexts.org |

| Azide Synthesis | Alkyl halide, Sodium azide, Reducing agent | Alkyl azide | Two-step conversion of an alkyl halide to a primary amine. | libretexts.org |

Derivatization and Functionalization Strategies

Once the core this compound structure is assembled, it can be further modified to produce a range of analogs. These derivatization strategies can target the sulfur atom, the amine, or the aromatic ring.

A common functionalization is the oxidation of the sulfide (B99878) to a sulfoxide or a sulfone, as previously mentioned. nih.govchemrxiv.org This transformation can significantly alter the compound's electronic and physical properties, such as polarity and hydrogen bonding capacity. nih.gov The resulting α- or β-fluoro thioether adducts can also undergo other transformations, such as sulfur elimination or Julia-Kocienski olefination to form vinyl fluorides. chemrxiv.org

The primary amine group is a versatile handle for derivatization. It can be acylated to form amides, as demonstrated in the synthesis of N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. nih.gov It can also undergo further alkylation to yield secondary or tertiary amines. researchgate.net

Additionally, the fluorinated aromatic ring itself can be a site for further functionalization, although this is often more challenging. In some systems, such as 2-fluoro-3-trifluoromethylthiophenes, the fluorine atom can be readily displaced by various nucleophiles, offering a route to diverse analogs. clockss.org

Post-Synthetic Modifications of the Amine Functionality

The primary amine group in this compound is a versatile functional handle for a variety of post-synthetic modifications. These transformations allow for the generation of diverse libraries of compounds from a common intermediate. Key modifications include N-acylation and N-alkylation.

N-Acylation: The amine can readily react with acylating agents such as acid chlorides or anhydrides to form corresponding amides. For instance, in a related structure, an N-substituted 2-methoxy-5-nitrobenzamide (B1532836) was synthesized by reacting 2-methoxy-5-nitrobenzoyl chloride with an appropriate amine. researchgate.net This straightforward reaction is broadly applicable for introducing a vast array of substituents onto the nitrogen atom.

N-Alkylation: The primary amine can be converted to a secondary or tertiary amine through alkylation. A preparatively simple and efficient method for N-alkylation involves the use of an alcohol in the presence of a catalyst. For example, the N-alkylation of a primary amine has been successfully achieved using 95% ethanol (B145695) in the presence of skeletal nickel, a method that combines catalytic hydrogenation with reduction by hydrogen in statu nascendi. researchgate.net This approach avoids the use of more hazardous alkyl halides and can provide good yields of the desired N-alkylated product.

These modifications are fundamental in structure-activity relationship (SAR) studies, where altering the nature of the substituent on the amine nitrogen can significantly impact biological activity.

Transformations Involving the Thioether/Sulfone Linkage (e.g., Oxidation)

The thioether linkage is not merely a passive linker; it is a functional group that can be readily transformed, most commonly through oxidation to the corresponding sulfoxide and sulfone. Sulfones, in particular, are an important class of compounds in their own right, often exhibiting unique biological activities. google.com

The oxidation of sulfides to sulfones is a well-established transformation with a multitude of available reagents and protocols. The choice of oxidant and reaction conditions is crucial for achieving high chemoselectivity and avoiding over-oxidation or side reactions with other functional groups in the molecule. organic-chemistry.org

A direct and efficient method involves the use of sodium periodate (NaIO₄) in an aqueous medium. For example, the oxidation of N-(2-(3,4-dimethoxyphenyl)-2-(phenylthio)ethyl)-2-(2-fluorophenyl)acetamide to its corresponding sulfone was achieved in 67% yield by refluxing with NaIO₄ in water. nih.gov Another environmentally benign and scalable system utilizes urea-hydrogen peroxide (UHP) in combination with phthalic anhydride (B1165640) in ethyl acetate. researchgate.net This metal-free method cleanly converts sulfides directly to their sulfones without significant formation of the intermediate sulfoxide. researchgate.net

Other notable oxidizing systems include:

Hydrogen Peroxide (H₂O₂): Often used with a catalyst, H₂O₂ is an attractive "green" oxidant. google.com Tantalum carbide and niobium carbide have been used to catalyze the oxidation of sulfides with 30% H₂O₂, affording sulfoxides and sulfones, respectively. organic-chemistry.org

Selectfluor: This reagent, in conjunction with water as the oxygen source, provides a practical and efficient method for oxidizing sulfides to sulfones in nearly quantitative yields at ambient temperature. organic-chemistry.org

Potassium Permanganate (KMnO₄): Permanganate supported on active manganese dioxide can effectively oxidize sulfides under heterogeneous or solvent-free conditions. organic-chemistry.org

The following table summarizes various reagents used for the oxidation of thioethers to sulfones.

| Oxidizing Agent/System | Catalyst/Additive | Conditions | Key Features |

| Sodium Periodate (NaIO₄) | None | Water, Reflux | Direct oxidation. nih.gov |

| Urea-Hydrogen Peroxide (UHP) | Phthalic Anhydride | Ethyl Acetate | Metal-free, environmentally benign, scalable. researchgate.net |

| Hydrogen Peroxide (H₂O₂) | Niobium Carbide | Room Temperature | High yield, recyclable catalyst. organic-chemistry.org |

| Selectfluor | None | Water | Ambient temperature, nearly quantitative yields. organic-chemistry.org |

| Potassium Permanganate (KMnO₄) | MnO₂ Support | Solvent-free or Heterogeneous | Effective for various substrates. organic-chemistry.org |

Beyond simple oxidation, the development of sulfur fluoride (B91410) exchange (SuFEx) chemistry has opened new avenues for transforming sulfur(VI) compounds. This click chemistry approach allows for the efficient and reliable synthesis of complex molecules, including sulfonimidoyl fluorides and sulfonamides, from S(VI) hubs. nih.govchemrxiv.org The synthesis of enantiopure bifunctional S(VI) transfer reagents enables the asymmetric synthesis of a wide range of chiral sulfoximines and related structures, highlighting the advanced synthetic potential originating from the sulfur linkage. chemrxiv.org

Novel Synthetic Routes and Reagent Development

The construction of the aryl-sulfur bond is the key step in the synthesis of this compound. While classical methods exist, recent research has focused on developing more efficient, sustainable, and versatile synthetic strategies.

One innovative approach is the use of multicomponent reactions (MCRs). A Mannich-type three-component reaction has been reported for the direct synthesis of diverse β-fluoroethylamines. chemistryviews.org This protocol reacts an amine, formalin, and an activated fluoromethane, such as α-fluorobis(phenylsulfonyl)methane (FBSM), to generate the target structures in high yield and selectivity, often without the need for a base. chemistryviews.org Such MCRs are highly atom-economical and allow for the rapid generation of structural diversity from simple starting materials. chemistryviews.org

Another novel strategy moves away from traditional pre-functionalized aryl halides and thiols. A copper-catalyzed method has been developed that utilizes aryl alcohols as arylating agents. nih.gov This transformation proceeds through the oxidative cleavage of the C(alkyl)–C(OH) bond of the alcohol to form an aryl acid intermediate, which then undergoes decarboxylative thioetherification. nih.gov This approach is significant as it opens the possibility of using lignin, a renewable aromatic resource, as a feedstock. nih.gov

Furthermore, photochemical organocatalytic methods represent a frontier in thioether synthesis. A recently developed protocol uses an indole (B1671886) thiolate organocatalyst which, upon excitation with 405 nm light, can activate otherwise unreactive aryl chlorides via single-electron transfer. acs.orgnih.gov The resulting aryl radical is trapped by tetramethylthiourea, which serves as a sulfur source, ultimately leading to the formation of the aryl alkyl thioether under mild, thiol-free conditions. acs.orgnih.gov

Catalytic Approaches in Synthesis

Transition-metal catalysis is a cornerstone of modern C-S bond formation, providing a powerful alternative to classical SNAr reactions, which are typically limited to electron-poor aromatic systems. thieme-connect.com

Palladium and Copper Catalysis: The most common catalytic methods for aryl thioether synthesis are palladium-catalyzed Buchwald-Hartwig and copper-catalyzed Ullmann-type couplings. thieme-connect.comacsgcipr.org These reactions typically couple an aryl halide or sulfonate with a thiol or a thiol surrogate. The general mechanism for these metal-catalyzed reactions involves the oxidative addition of the metal catalyst into the aryl halide, coordination of the thiol, and subsequent reductive elimination to yield the thioether product. acsgcipr.org

The choice of ligand is critical to the success of these reactions, influencing reaction rate, substrate scope, and functional group tolerance. acsgcipr.org Common ligands include phosphines (e.g., CyPF-t-Bu) and N-containing ligands for copper systems. acs.orgthieme-connect.com The development of advanced ligand systems has enabled the use of less reactive but more abundant aryl chlorides as substrates and has allowed many reactions to be performed under milder conditions, even at room temperature. thieme-connect.com

Greener Catalytic Strategies: There is a significant drive to develop more sustainable catalytic reactions for thioether synthesis. acsgcipr.org This includes replacing precious metals like palladium with more abundant base metals such as copper, nickel, cobalt, or iron. thieme-connect.comacsgcipr.org Additionally, research is focused on avoiding halogenated intermediates by exploring alternative synthetic approaches like C-H activation and decarboxylative coupling. nih.govacsgcipr.org Electrochemical methods are also emerging, with nickel-catalyzed electro-reductive synthesis of aryl thioethers demonstrating the potential to contribute to greener cross-coupling chemistry. thieme-connect.com

The following table provides a brief comparison of common catalytic systems for aryl thioether synthesis.

| Catalyst System | Typical Substrates | Key Features |

| Palladium/Phosphine Ligands | Aryl Halides/Sulfonates, Thiols | Broad scope, high turnover numbers, good functional group tolerance (Buchwald-Hartwig type). acs.orgacsgcipr.org |

| Copper/N-Ligands | Aryl Halides, Thiols | Milder conditions compared to traditional Ullmann coupling, cost-effective metal. thieme-connect.comacsgcipr.org |

| Nickel/Photoredox | Aryl Halides, Thiols | Highly chemoselective, tolerant of molecular oxygen. acs.org |

| Copper/O₂ | Aryl Alcohols, Thiols | Uses aryl alcohols as arylating agents via decarboxylative coupling, potential for biomass feedstocks. nih.gov |

| Organocatalyst/Light | Aryl Chlorides, Alcohols | Metal-free, mild conditions, uses a thiourea (B124793) as a sulfur source. acs.orgnih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the presence of other NMR-active nuclei such as fluorine-19.

Application of ¹H, ¹³C, and ¹⁹F NMR for Structural Confirmation

A complete structural confirmation of 2-(3-Fluoro-phenylsulfanyl)-ethylamine would involve the acquisition and analysis of one-dimensional ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons of the ethylamine (B1201723) side chain and the aromatic protons of the fluorophenyl ring. The integration of these signals would correspond to the number of protons in each unique chemical environment. For instance, the ethylamine moiety would likely present as two triplets, one for the methylene (B1212753) group attached to the sulfur and another for the methylene group attached to the amine. The aromatic region would display a more complex pattern of multiplets due to the influence of the fluorine substituent on the chemical shifts of the adjacent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, distinct signals would be anticipated for the two carbons of the ethylamine side chain and the six carbons of the fluorophenyl ring. The carbon atoms directly bonded to the fluorine and sulfur atoms would exhibit characteristic chemical shifts influenced by the electronegativity and electronic effects of these heteroatoms. For example, in ethylamine, the carbon attached to the nitrogen appears at a different chemical shift than the terminal methyl carbon. chemicalbook.comnih.gov

¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial technique for the characterization of this compound. Fluorine-19 is a highly sensitive nucleus with a wide chemical shift range, making it an excellent probe for structural analysis. A single resonance would be expected in the ¹⁹F NMR spectrum, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. The coupling of the fluorine nucleus to adjacent protons (³J(H,F)) and carbons (¹J(C,F), ²J(C,F), etc.) would provide further structural confirmation.

A hypothetical summary of expected 1D NMR data is presented in Table 1. The chemical shifts are estimations based on known substituent effects.

Table 1: Hypothetical 1D NMR Data for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | -CH₂-S- | ~2.9 - 3.2 | Triplet |

| ¹H | -CH₂-N- | ~2.7 - 3.0 | Triplet |

| ¹H | Aromatic-H | ~6.8 - 7.4 | Multiplets |

| ¹H | -NH₂ | ~1.5 - 2.5 | Broad Singlet |

| ¹³C | -CH₂-S- | ~35 - 45 | - |

| ¹³C | -CH₂-N- | ~40 - 50 | - |

| ¹³C | Aromatic C-F | ~160 - 165 (d, ¹J(C,F) ≈ 245 Hz) | Doublet |

| ¹³C | Aromatic C-S | ~130 - 140 | - |

| ¹³C | Aromatic C-H | ~115 - 135 | - |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, this would confirm the connectivity within the ethylamine side chain (i.e., the coupling between the two methylene groups) and would also help to delineate the coupling relationships between the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. An HSQC spectrum would allow for the direct assignment of the protonated carbons in the molecule by linking the previously identified proton signals to their corresponding carbon signals.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby offering insights into its molecular weight and structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental composition of the molecule, which serves as a powerful confirmation of its chemical formula. For this compound (C₈H₁₀FNS), the calculated monoisotopic mass is approximately 171.0572. An HRMS measurement would be expected to yield a value very close to this, within a few parts per million (ppm), thus confirming the elemental formula.

Hyphenated Techniques: GC-MS and LC-MS/MS in Research Analysis

In a research context, the analysis of this compound would likely involve hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques couple a separation method (GC or LC) with mass spectrometric detection, allowing for the analysis of the compound within complex mixtures. For phenylethylamine derivatives, derivatization is often employed in GC-MS analysis to improve volatility and chromatographic performance. LC-MS/MS is a powerful tool for the sensitive and selective quantification of such compounds in various matrices.

Fragmentation Pathway Analysis

In mass spectrometry, the molecular ion can undergo fragmentation, breaking down into smaller, charged fragments. The pattern of these fragments is often unique to a particular molecular structure and can be used for identification. For this compound, the fragmentation pattern would be influenced by the stability of the resulting ions.

A common fragmentation pathway for phenylethylamine derivatives is the cleavage of the bond beta to the aromatic ring, leading to the formation of a stable benzyl (B1604629) or substituted benzyl cation. In the case of this compound, a prominent fragment might correspond to the loss of the ethylamine group, resulting in a fluorophenylsulfanyl-containing fragment. Another likely fragmentation would be the cleavage of the C-S bond. A plausible primary fragmentation is the loss of the ethylamine group to form a [M - CH₂CH₂NH₂]⁺ fragment. The analysis of the fragmentation pattern provides a fingerprint for the molecule, aiding in its identification. For ethylamine itself, a characteristic fragment is observed at m/z 30, corresponding to [CH₂NH₂]⁺.

A hypothetical fragmentation pattern is outlined in Table 2.

Table 2: Hypothetical Mass Spectrometry Fragmentation Data for this compound

| m/z Value (Hypothetical) | Proposed Fragment Ion | Fragment Structure |

|---|---|---|

| 171 | [M]⁺ | [C₈H₁₀FNS]⁺ |

| 127 | [M - C₂H₄N]⁺ | [C₆H₄FS]⁺ |

| 109 | [C₆H₄F]⁺ | [C₆H₄F]⁺ |

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. In the analysis of this compound, characteristic absorption bands are expected that confirm the presence of its key structural motifs.

The primary amine (-NH₂) group would be identifiable by N-H stretching vibrations, which typically appear as a broad band in the region of 3500-3300 cm⁻¹. docbrown.info The presence of C-H bonds in the ethyl and phenyl portions of the molecule would give rise to stretching vibrations around 3000-2800 cm⁻¹. docbrown.info Furthermore, the C-N bond of the aliphatic amine is expected to show a characteristic absorption between 1220 and 1020 cm⁻¹. docbrown.info The carbon-fluorine (C-F) bond stretch, a key feature of this molecule, and the carbon-sulfur (C-S) stretch would also produce distinct signals in the fingerprint region of the spectrum. The aromatic ring itself will have characteristic C-C stretching vibrations within the 1600-1450 cm⁻¹ range. While specific experimental data for this compound is not publicly available, the expected IR peak assignments based on related structures are summarized in the table below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Amine) | 3500-3300 | Stretching |

| C-H (Aromatic & Aliphatic) | 3100-2850 | Stretching |

| N-H (Amine) | 1650-1580 | Bending |

| C=C (Aromatic) | 1600-1450 | Stretching |

| C-N (Aliphatic Amine) | 1220-1020 | Stretching |

| C-F (Aryl Fluoride) | 1300-1000 | Stretching |

| C-S (Thioether) | 800-600 | Stretching |

This table is generated based on typical infrared absorption frequencies for the respective functional groups and does not represent experimental data for this compound.

Raman Spectroscopy for Molecular Fingerprinting and Conformational Studies

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a unique "fingerprint" of the molecule. For this compound, Raman spectroscopy would be instrumental in confirming the phenylsulfide backbone and studying its conformational isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For this compound, the UV-Vis spectrum would be dominated by absorptions arising from the fluorophenyl chromophore.

The presence of the sulfur atom, with its lone pairs of electrons adjacent to the aromatic ring, and the fluorine atom as a substituent, will influence the energies of the π to π* and n to π* transitions. One would expect to observe characteristic absorption bands in the UV region, likely between 200 and 400 nm. The exact position and intensity of these bands (λmax) are sensitive to the solvent environment, a phenomenon known as solvatochromism. rsc.org This data is crucial for understanding the electronic structure and conjugation within the molecule.

X-ray Crystallography and Solid-State Structural Analysis

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

A successful single-crystal X-ray diffraction experiment on this compound would yield a wealth of structural data. nih.gov This would include the precise measurement of all bond lengths (e.g., C-F, C-S, C-N, C-C) and bond angles, confirming the connectivity of the atoms. mdpi.com Furthermore, it would reveal the preferred conformation of the ethylamine side chain relative to the fluorophenyl ring in the solid state. The crystallographic data would also determine the crystal system, space group, and unit cell dimensions. mdpi.com

| Parameter | Description |

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The set of symmetry operations for the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the unit cell axes. |

| Bond Lengths (Å) | The distances between bonded atoms. |

| Bond Angles (°) | The angles between adjacent bonds. |

| Torsion Angles (°) | The dihedral angles defining the molecular conformation. |

This table outlines the type of data obtained from a single-crystal X-ray diffraction experiment; specific values for this compound are not available.

Analysis of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-Stacking)

Beyond the structure of a single molecule, X-ray crystallography illuminates the intricate network of intermolecular interactions that govern the crystal packing. nih.gov For this compound, several types of non-covalent interactions would be anticipated.

The primary amine group is a hydrogen bond donor, and potential acceptors in the structure could include the fluorine atom of a neighboring molecule or the lone pairs on the sulfur or nitrogen atoms. This would lead to the formation of hydrogen bonding networks (N-H···F, N-H···S, N-H···N). The fluorine atom itself could participate in halogen bonding, a weaker but significant interaction. researchgate.net Additionally, the aromatic fluorophenyl rings could engage in π-stacking interactions, where the electron-rich π systems of adjacent rings align. nih.gov The analysis of these interactions is crucial for understanding the stability and physical properties of the crystalline solid.

| Interaction Type | Description | Potential Participating Groups |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | N-H group as donor; F, S, N atoms as acceptors. |

| Halogen Bonding | A non-covalent interaction between a halogen atom (in this case, fluorine) and a Lewis base. | C-F group as donor; lone pair-containing atoms (N, S) as acceptors. |

| π-Stacking | Non-covalent interactions between aromatic rings. | Fluorophenyl rings. |

This table describes potential intermolecular interactions; their presence and geometry would be confirmed by X-ray crystallographic analysis.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can predict molecular geometry, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. For a compound like 2-(3-Fluoro-phenylsulfanyl)-ethylamine, DFT calculations can elucidate the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. These parameters are crucial in predicting the molecule's reactivity.

The presence of a fluorine atom, an electron-withdrawing group, on the phenyl ring is expected to influence the electron density of the aromatic system. Similarly, the sulfur atom in the thioether linkage possesses lone pairs of electrons that contribute significantly to the molecule's nucleophilic character and its ability to coordinate with other species. DFT calculations would likely show a polarization of the molecule, with regions of negative electrostatic potential around the fluorine and sulfur atoms, as well as the nitrogen of the ethylamine (B1201723) group, indicating potential sites for electrophilic attack or coordination. The HOMO-LUMO energy gap, also calculable by DFT, provides an approximation of the molecule's kinetic stability and chemical reactivity.

Computational studies on analogous phenylethylamine derivatives demonstrate the utility of DFT in mapping these electronic properties, which are foundational for understanding their chemical behavior. mdpi.com

Conformation Analysis and Torsional Potential Energy Surfaces

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms in a molecule. For phenylethylamines, the key degrees of freedom are the torsion angles along the ethylamine side chain.

Studies on the parent molecule, 2-phenylethylamine, have identified multiple stable conformers. researchgate.netnih.gov These conformers are characterized by the relative orientation of the amino group and the phenyl ring, which can be either gauche (folded) or anti (extended). researchgate.netnih.gov The gauche conformers are often stabilized by a weak intramolecular interaction between the amino group and the π-system of the aromatic ring. researchgate.netnih.gov

For this compound, a torsional potential energy surface could be generated by systematically rotating the key dihedral angles and calculating the energy at each point using quantum chemical methods. This would reveal the energy barriers between different conformations and the relative populations of each conformer at a given temperature. The presence of the bulky and polarizable fluoro-phenylsulfanyl group would likely introduce additional steric and electronic effects that modify the conformational landscape compared to simpler phenylethylamines.

Table 1: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Atoms Involved | Description |

| τ1 | C(aryl)-S-C(ethyl)-C(amine) | Defines the orientation of the ethylamine chain relative to the phenyl ring. |

| τ2 | S-C(ethyl)-C(amine)-N | Defines the orientation of the amino group. |

This table represents a hypothetical set of key dihedral angles for conformational analysis, based on the structure of this compound.

Spectroscopic Property Prediction (e.g., Scaled Harmonic Raman Spectra)

Quantum chemical calculations can predict various spectroscopic properties, including vibrational frequencies that correspond to peaks in Infrared (IR) and Raman spectra. The calculation of harmonic vibrational frequencies is a standard output of DFT studies. However, these calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

For this compound, a predicted Raman spectrum would exhibit characteristic bands for the functional groups present. For instance, C-H stretching vibrations of the aromatic ring and the ethyl group, C-C stretching modes, and vibrations involving the C-S, C-F, and C-N bonds would all appear at distinct frequencies. The Raman spectra of sulfur-containing compounds often show characteristic bands in the low-frequency region. researchgate.netnih.gov Specifically, the C-S stretching vibration would be a key feature.

The predicted Raman spectrum can serve as a valuable tool for the identification and structural characterization of the compound, especially when compared with experimentally obtained spectra.

Molecular Docking and Ligand-Target Interaction Studies (in vitro focus)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a larger biological target like a protein or a nucleic acid. This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug candidate.

Prediction of Binding Modes and Affinities with Biological Targets (e.g., Enzymes, Receptors)

In a typical molecular docking workflow, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). A small molecule, or ligand, such as this compound, is then placed in the binding site of the protein, and a scoring function is used to estimate the strength of the interaction, often reported as a binding energy or score.

While no specific in vitro docking studies for this compound are publicly documented, the general principles can be illustrated. If this compound were to be docked into the active site of an enzyme, for example, the simulation would explore various possible conformations and orientations of the ligand within the binding pocket. The most favorable binding mode would be the one that maximizes favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) and minimizes steric clashes. The predicted binding affinity gives a qualitative estimate of how tightly the ligand might bind to the target.

Table 2: Illustrative Example of Molecular Docking Results for a Hypothetical Ligand-Protein Complex

| Parameter | Value | Interpretation |

| Binding Affinity (kcal/mol) | -8.5 | A more negative value suggests a stronger predicted binding affinity. |

| Interacting Residues | Tyr84, Phe290, Asp120 | Amino acid residues in the protein's binding site that are predicted to interact with the ligand. |

| Types of Interactions | Hydrogen bond, π-π stacking, Halogen bond | The nature of the chemical interactions stabilizing the ligand-protein complex. |

This table provides a generic example of the type of data generated from a molecular docking study and does not represent actual results for this compound.

Role of Fluorine and Sulfur in Binding Interactions (e.g., Halogen Bonding, Hydrogen Bonding)

The fluorine and sulfur atoms in this compound are expected to play significant roles in its binding to biological targets.

The fluorine atom , being highly electronegative, can participate in several types of interactions. It can act as a weak hydrogen bond acceptor. More uniquely, an organofluorine substituent can engage in halogen bonding , where the fluorine atom interacts with a nucleophilic or electron-rich region of the binding site. The introduction of fluorine can also alter the metabolic stability and membrane permeability of a molecule, which are important pharmacokinetic properties.

The sulfur atom in the thioether linkage is also a key player in molecular recognition. Its lone pairs of electrons can act as hydrogen bond acceptors. Furthermore, the sulfur atom can participate in S-π interactions with aromatic residues in the protein binding site. The polarizability of the sulfur atom can also contribute to favorable van der Waals interactions.

The interplay of these and other interactions, such as the potential for the protonated amine to form strong hydrogen bonds or salt bridges, would ultimately determine the binding specificity and affinity of this compound for a given biological target.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. youtube.com For a ligand like this compound, MD simulations can provide critical insights into its behavior when interacting with a biological target, such as a receptor or enzyme. nih.gov

In the context of drug discovery and design, MD simulations are instrumental in assessing the stability of a ligand-protein complex. nih.gov For this compound, a hypothetical simulation with a plausible biological target, such as a serotonin (B10506) or dopamine (B1211576) receptor, would be initiated by docking the ligand into the receptor's binding site. biomolther.orgkoreascience.krkoreascience.kr The system would then be subjected to a simulation run, typically on the nanosecond timescale, to observe the dynamics of the interaction. mdpi.com

Key parameters analyzed during such a simulation would include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD for the ligand within the binding pocket would suggest a stable binding mode.

Root Mean Square Fluctuation (RMSF): RMSF helps to identify the flexibility of different parts of the protein and the ligand. High fluctuations in the ligand's position might indicate instability.

Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the ligand and the receptor are crucial for binding affinity and specificity. MD simulations can track the occupancy of specific hydrogen bonds throughout the simulation. The presence of the fluorine atom and the ethylamine group in this compound makes it a candidate for forming various non-covalent interactions, including hydrogen bonds and halogen bonds. nih.gov

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound with a Serotonin Receptor

| Parameter | Value/Setting |

| System | This compound in complex with human 5-HT2A receptor in a lipid bilayer with explicit solvent |

| Force Field | AMBER99SB-ILDN for the protein, GAFF for the ligand |

| Simulation Engine | GROMACS |

| Simulation Time | 200 ns |

| Ensemble | NPT (Isothermal-isobaric) |

| Temperature | 310 K |

| Pressure | 1 bar |

| Constraints | LINCS algorithm for all bonds |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational techniques aimed at establishing a relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable for optimizing lead compounds and designing new molecules with enhanced potency and selectivity.

For a compound like this compound, a QSAR study would typically involve a dataset of structurally related analogs with varying substituents on the phenyl ring and the ethylamine side chain. acs.orgacs.org The biological activity of these compounds, such as their binding affinity or functional potency at a specific receptor, would be experimentally determined. biomolther.orgnih.gov

A QSAR model would then be built using various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These can include:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Electronic descriptors: Related to the distribution of electrons in the molecule.

Hydrophobic descriptors: Quantifying the hydrophobicity of the molecule.

The goal is to generate a mathematical equation that correlates these descriptors with the observed biological activity. A statistically robust QSAR model can then be used to predict the activity of new, unsynthesized compounds. nih.gov

Pharmacophore modeling, on the other hand, focuses on identifying the essential 3D arrangement of chemical features that a molecule must possess to bind to a specific target. nih.gov These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged groups. For this compound and its analogs, a pharmacophore model could be generated based on the structures of active compounds or the ligand-binding site of the target receptor. This model would serve as a 3D query to search for new compounds with the desired biological activity in large chemical databases.

Table 2: Hypothetical QSAR Model for a Series of 2-(Aryl-sulfanyl)-ethylamine Analogs

| Descriptor | Coefficient | Contribution to Activity |

| LogP (Hydrophobicity) | +0.45 | Positive |

| Dipole Moment | -0.12 | Negative |

| Molecular Weight | +0.05 | Positive |

| Number of H-bond Donors | +0.78 | Positive |

| Steric Hindrance (meta) | -0.23 | Negative |

| Model R² | 0.85 | - |

| Model Q² (cross-val.) | 0.72 | - |

This hypothetical QSAR model suggests that increasing hydrophobicity and the number of hydrogen bond donors, while minimizing steric hindrance at the meta position of the phenyl ring, could lead to more potent compounds in this series.

Structure Activity Relationship Sar Studies in in Vitro Systems

Design Principles for Modulating Biological Activity based on Structural Features

The rational design of analogs of 2-(3-Fluoro-phenylsulfanyl)-ethylamine involves systematic modifications of its constituent parts to enhance potency, selectivity, and other pharmacological properties. researchgate.net Fluorination, in particular, is a widely used strategy in drug design to alter a molecule's physicochemical characteristics, including its conformation, metabolic stability, and membrane permeability. researchgate.net

The introduction of fluorine into the phenethylamine (B48288) framework can significantly influence its biological properties, with effects ranging from a marked loss of activity to a notable enhancement and prolongation of effects. nih.gov The position of the fluorine atom on the aromatic ring is a critical determinant of the compound's conformational landscape and its interaction with target receptors. researchgate.netnih.gov

For protonated 2-phenylethylamine, site-specific fluorination at the ortho, meta, or para positions has distinct effects on the molecule's geometry and energetic properties. nih.gov While studies on this compound are specific, broader research on fluorinated phenethylamines provides valuable insights. For example, in studies of ligands for the 5-HT2A receptor, halogen substitutions on the phenyl ring are known to have a positive effect on binding affinity, particularly when placed at the para position. nih.govkoreascience.kr The meta-position of the fluorine in this compound suggests a strategic placement intended to modulate electronic properties and binding orientation without introducing the steric bulk that might be associated with other halogens. The electronegativity of fluorine can influence hydrogen bond acidity and create unique noncovalent interactions, such as NH+···F bonds, which can stabilize specific conformations required for receptor binding. nih.gov

Research on related compounds, such as 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides, further underscores the importance of the 3-fluoro substitution pattern in achieving potent antagonist activity at specific targets like the TRPV1 receptor. nih.gov

Table 1: Effect of Phenyl Ring Halogen Substitution on 5-HT2A Receptor Affinity

| Compound Analogue | Substitution at R1 (para-position) | Substitution at R4 (ortho-position of second phenyl ring) | Binding Affinity (Ki, nM) |

|---|---|---|---|

| Analogue 1 (Ref biomolther.org) | -Cl | -H | 515.1 |

| Analogue 2 (Ref biomolther.org) | -Br | -F | 3.629 |

| Analogue 3 (Ref biomolther.org) | -I | -F | 10.00 |

| Analogue 4 (Ref biomolther.org) | -Cl | -F | 10.84 |

The replacement of a phenyl group with a phenylsulfanyl (or thiophenyl) group represents a significant structural modification that can enhance biological activity. Studies on β-phenethylamine (β-PEA) derivatives aimed at inhibiting dopamine (B1211576) (DA) reuptake have shown that compounds with a thiophenyl group can exhibit greater inhibitory effects compared to those with a simple phenyl ring. biomolther.orgnih.gov The sulfur atom in the thioether linkage is a key feature. It can act as a hydrogen bond acceptor and participate in hydrophobic interactions within the binding pocket of a target protein. nih.gov

The ethylamine (B1201723) side chain is a fundamental component of the phenethylamine pharmacophore, serving as a flexible linker that allows the aromatic ring to adopt an optimal orientation within the target's binding site. Modifications to this linker and the terminal amine group are common strategies for fine-tuning pharmacological activity. nih.gov

SAR studies on various phenethylamine derivatives have demonstrated that changes to the amine substituent can have profound effects. For instance, in the context of dopamine reuptake inhibitors, the inhibitory activity is influenced by the size of heterocyclic rings attached to the amine nitrogen; compounds with smaller rings (e.g., five-membered pyrrolidine) show stronger activity than those with larger rings (e.g., seven-membered azepane). biomolther.org Furthermore, the length of alkyl groups attached to the amine can also modulate potency. nih.gov

The stability of the linker itself is also a critical consideration in drug design. In the development of antibody-drug conjugates, for example, chemical modifications to linker structures are employed to ensure stability in circulation while allowing for cleavage at the target site. nih.govnih.gov For a small molecule like this compound, the integrity and conformation of the ethylamine bridge are essential for maintaining the correct spatial relationship between the aromatic head and the basic amine tail, which often forms a crucial salt bridge with an acidic residue (e.g., aspartate) in the binding pocket. biomolther.org

In Vitro Experimental Methodologies for SAR Assessment

To elucidate the structure-activity relationships of compounds like this compound, a variety of in vitro experimental techniques are employed. These assays provide quantitative data on how structural modifications affect a compound's interaction with specific biological targets, such as receptors and enzymes.

Receptor binding assays are a cornerstone of pharmacological research, used to determine the affinity of a ligand for a specific receptor. researchgate.net The most common method is the radioligand binding assay. nih.gov This technique involves incubating a source of the target receptor (e.g., cell membranes from HEK-293 cells expressing the receptor) with a radiolabeled ligand (e.g., [³H]-methylspiperone for the 5-HT₂ₐ receptor) that is known to bind to the receptor with high affinity. nih.gov

The experimental compound (the "cold" ligand) is added in increasing concentrations to compete with the radioligand for the binding sites. After incubation, the bound and free radioligand are separated, and the radioactivity of the bound fraction is measured. nih.gov The concentration of the experimental compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value. This value can then be converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation. A lower Kᵢ value indicates a higher binding affinity. These assays are crucial for characterizing the potency of phenethylamine derivatives at various monoamine receptors, including serotonin (B10506), dopamine, and adrenergic receptors. researchgate.netmdpi.com

Enzyme inhibition assays are used to determine a compound's ability to block the activity of a specific enzyme. These assays are fundamental in the development of inhibitors for targets such as transporters (which function like enzymes in their kinetics) or metabolic enzymes. nih.gov

For example, dopamine reuptake inhibition assays are conducted using cells that express the human dopamine transporter (hDAT). biomolther.org These cells are treated with the test compound before the addition of radiolabeled dopamine ([³H]-DA). The assay measures the amount of [³H]-DA taken up by the cells. An effective inhibitor will block the transporter, resulting in lower intracellular radioactivity. biomolther.org The results are typically reported as an IC₅₀ value, representing the concentration of the inhibitor required to reduce enzyme/transporter activity by 50%. biomolther.org

Other types of enzyme assays may be colorimetric. For instance, in the study of β-lactamase inhibitors, a chromogenic substrate like Nitrocefin is used. When the enzyme cleaves the substrate, it produces a color change that can be measured spectrophotometrically. The presence of an inhibitor reduces the rate of color development. nih.gov These quantitative measures of enzyme inhibition are vital for building a comprehensive SAR profile.

Table 2: Dopamine Reuptake Inhibitory Effects of 2-(alkyl amino)-1-arylalkan-1-one Derivatives

| Compound Analogue | R1 Substitution | R2 Substitution (Heterocyclic Ring) | IC50 (nM) |

|---|---|---|---|

| Analogue 19 (Ref biomolther.org) | -H | Pyrrolidine (5-membered) | 398.6 |

| Analogue 20 (Ref biomolther.org) | -H | Azepane (7-membered) | 4,594.0 |

Absence of Scientific Data for this compound

Despite a comprehensive search of available scientific literature and databases, no research articles or datasets were identified for the chemical compound This compound that would permit the generation of an article based on the requested structure. Specifically, there is a lack of published studies detailing its structure-activity relationship (SAR) in in vitro systems, including cell-based assays for growth inhibition or antiproliferation.

Furthermore, no information was found regarding the correlation of in silico predictions with in vitro observations for this particular compound. The performed searches, which included various permutations of the compound name and relevant biological activities, did not yield any specific experimental data.

Consequently, the requested article, which was to be strictly focused on the provided outline for "this compound," cannot be generated due to the absence of the necessary scientific findings in the public domain.

Applications As Chemical Precursors and Building Blocks in Organic Synthesis

Role in the Synthesis of Complex Fluorine-Containing Molecules

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Consequently, the development of synthetic routes to complex fluorine-containing molecules is of paramount importance, particularly in medicinal chemistry and materials science. 2-(3-Fluoro-phenylsulfanyl)-ethylamine serves as a valuable precursor in this context, providing a readily available scaffold containing the key fluoro-phenyl-thioether motif.

Research has demonstrated the utility of analogous sulfur- and fluorine-containing compounds in the synthesis of intricate molecular architectures. For instance, related structures are employed as intermediates in the preparation of fluorine-substituted isoquinoline (B145761) alkaloids, a class of compounds with significant biological activity. The strategic placement of the fluorine atom on the phenyl ring in this compound influences the electron distribution of the entire molecule, which can be exploited to direct the course of subsequent chemical transformations. This allows for the regioselective introduction of further functionalities, leading to the assembly of highly substituted and complex molecular frameworks.

The synthesis of fluorinated amino acids and their derivatives is another area where precursors like this compound are of interest. The primary amine group can be readily modified or incorporated into peptide chains, while the fluoro-phenylsulfanyl portion provides a unique side chain that can influence protein folding and binding interactions.

Utilisation in Heterocyclic Chemistry

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are ubiquitous in nature and form the backbone of a vast array of pharmaceuticals and functional materials. The synthesis of novel heterocyclic systems is a central goal of organic chemistry. Fluoroalkyl amino reagents (FARs) have emerged as powerful tools for the construction of fluorinated heterocycles. While not a FAR itself, the structural elements of this compound make it an attractive starting material for the synthesis of various sulfur- and nitrogen-containing heterocycles.

The ethylamine (B1201723) portion of the molecule can participate in cyclization reactions to form a variety of heterocyclic rings. For example, it can be acylated and then cyclized to form dihydrothiophenes or tetrahydrothiophenes, which can be further functionalized. Moreover, the amino group can act as a nucleophile in reactions with bifunctional electrophiles to construct larger heterocyclic systems.

The synthesis of 2-arylamino-1,3-selenazoles from aryl isoselenocyanates and α-haloketones provides a parallel for how the amine functionality in this compound could be utilized. By analogy, reaction with appropriate reagents could lead to the formation of thiazole (B1198619) or other sulfur-containing heterocyclic derivatives. The presence of the fluorine atom would impart unique properties to the resulting heterocyclic compounds. Research into the synthesis of complex furo[3,2-c]pyridines has also utilized fluorinated phenyl-containing building blocks, highlighting the general strategy of employing such precursors in the assembly of intricate heterocyclic frameworks.

Precursor for Advanced Material Science Applications

The unique combination of a polarizable sulfur atom, an electronegative fluorine atom, and an aromatic system suggests that this compound could serve as a precursor for advanced materials with tailored electronic and optical properties. The incorporation of fluorine into organic materials is a well-established strategy for modifying properties such as thermal stability, solubility, and charge-transport characteristics.

While specific applications of this compound in materials science are not yet widely reported, its structure is analogous to monomers that could potentially be used in the synthesis of conducting polymers or organic semiconductors. The phenylsulfanyl linkage is a common motif in materials designed for organic electronics. The fluorine substituent could be used to fine-tune the energy levels of the resulting materials, which is a critical parameter for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The primary amine group also offers a handle for polymerization or for grafting the molecule onto surfaces to modify their properties. This could be relevant in the development of new coatings, sensors, or functionalized nanoparticles.

Reagent Development for Specific Chemical Transformations

Beyond its role as a structural building block, this compound has the potential to be developed into a specialized reagent for specific chemical transformations. The development of reagents that can efficiently introduce particular functional groups is a key area of chemical research. For example, trifluoromethylthiolating reagents have been developed to introduce the important SCF3 group into organic molecules.

Similarly, derivatives of this compound could be designed to act as transfer agents for the 3-fluorophenylsulfanyl group. The amine functionality could be modified to create a leaving group, allowing the rest of the molecule to be delivered to a substrate. Such a reagent could be valuable in the synthesis of pharmaceuticals or agrochemicals where the 3-fluorophenylsulfanyl moiety is known to confer desirable properties.

The development of such a reagent would involve a systematic study of its reactivity and scope in various chemical reactions. This could include investigations into its use in cross-coupling reactions, nucleophilic aromatic substitution reactions, or electrophilic additions.

Analytical Method Development and Validation for Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analytical separation for compounds like 2-(3-Fluoro-phenylsulfanyl)-ethylamine, which is expected to be present in complex matrices during its synthesis or in biological studies. The choice between gas and liquid chromatography depends on the physicochemical properties of the analyte, such as its volatility and thermal stability.

Gas chromatography separates chemical compounds based on their volatility and interaction with a stationary phase within a capillary column. For a primary amine like this compound, direct analysis by GC can be challenging due to its polarity, which can lead to poor peak shape and adsorption onto the column.

To overcome these issues, derivatization is a common strategy. This process chemically modifies the analyte to increase its volatility and thermal stability. For primary amines, acylation or silylation are typical derivatization reactions. While no specific GC methods for this compound are published, a general approach would involve:

Column Selection: A low-to-mid polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would likely be suitable for the derivatized analyte.

Injector and Detector: A split/splitless injector would be used, with a Flame Ionization Detector (FID) providing robust, universal detection for quantitative analysis.

Temperature Program: An optimized temperature gradient would be developed to ensure adequate separation from impurities or other matrix components.

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is often the preferred method for polar, non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for such analytes.

A hypothetical RP-HPLC method would involve:

Column: A C18 or Biphenyl column would be a primary choice, offering good retention and selectivity for aromatic compounds. phenomenex.com

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be used. nyc.gov The amine group on the analyte means that pH control of the mobile phase is critical to ensure good peak shape; a slightly acidic pH (e.g., 3-5) would keep the amine protonated and prevent tailing.

Detection: A UV detector would be suitable, as the benzene (B151609) ring in the molecule is a strong chromophore. The optimal wavelength for detection would be determined by scanning a standard solution of the compound.

Hyphenated systems, which couple a chromatographic separation technique with a mass spectrometer, provide a much higher degree of selectivity and sensitivity, making them ideal for complex sample analysis and structural confirmation.

GC-MS: Following successful separation by GC (likely after derivatization), a mass spectrometer detector can provide both quantitative data and mass spectral information to confirm the identity of the analyte by comparing its fragmentation pattern to a reference.

LC-MS/MS: This is a powerful technique for analyzing compounds in complex biological matrices like plasma. nih.gov A triple quadrupole mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode offers exceptional sensitivity and selectivity. phenomenex.com The system would be tuned to monitor a specific precursor-to-product ion transition for the analyte, minimizing interference from co-eluting matrix components. phenomenex.com

LC-QToF-MS: Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry is a high-resolution mass spectrometry (HRMS) technique. It is particularly useful during early research for identifying unknown metabolites or degradation products, as it can provide highly accurate mass measurements, allowing for the determination of elemental compositions.

Sample Preparation Methodologies (e.g., Solid Phase Extraction - SPE)

Effective sample preparation is crucial to remove interfering substances from the matrix, concentrate the analyte, and ensure the longevity of the analytical column and instrument. Solid Phase Extraction (SPE) is a highly effective and widely used technique for this purpose. mdpi.com

For extracting this compound from a biological matrix like plasma or urine, a mixed-mode cation-exchange polymeric SPE sorbent would be a logical choice. This type of sorbent can retain the compound via two mechanisms: reversed-phase interaction with the non-polar parts of the molecule and ion-exchange interaction with the protonated amine group.

A general SPE protocol would follow these steps:

Condition: The sorbent is conditioned with an organic solvent (e.g., methanol) to activate it.

Equilibrate: The sorbent is equilibrated with an aqueous buffer to prepare it for the sample.

Load: The pre-treated sample (e.g., diluted plasma) is loaded onto the cartridge. The analyte and some impurities bind to the sorbent.

Wash: The cartridge is washed with a specific solvent to remove weakly bound impurities while the analyte of interest remains on the sorbent.

Elute: A final solvent (or solvent mixture) is used to disrupt the interactions and elute the purified analyte from the cartridge for analysis. phenomenex.comnyc.gov

Method Validation Parameters for Research Settings

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. nih.gov For research applications, key parameters are assessed to ensure the reliability of the results.

Specificity and selectivity are often used interchangeably, but have distinct meanings.

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In essence, it shows the method can measure only the compound of interest.

Selectivity refers to the ability of a method to distinguish and quantify the analyte from other substances in the sample. A selective method can measure multiple different analytes in the same sample without interference.

In practice, for a quantitative LC-MS/MS method, selectivity is demonstrated by analyzing blank matrix samples from multiple sources to ensure no endogenous components produce a signal at the retention time and mass transition of the analyte. Specificity is confirmed by comparing the chromatograms of the blank matrix, the matrix spiked with the analyte, and a real sample, proving that the peak measured corresponds solely to the analyte.

Below is an illustrative table of typical validation parameters that would be assessed for a quantitative research method.

Table 1: Illustrative Validation Parameters for a Hypothetical LC-MS/MS Assay

| Validation Parameter | Description | Illustrative Acceptance Criteria for Research |

|---|---|---|

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |

| Accuracy | The closeness of test results to the true value. | Mean value should be within ±20% of the nominal value. |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Coefficient of variation (%CV) ≤ 20% |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio > 10; accuracy and precision criteria met. |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the analyte's retention time in blank samples. |

| Matrix Effect | The suppression or enhancement of ionization of the analyte by co-eluting matrix components. | Analyte response in post-extraction spiked samples should be within a defined range (e.g., 80-120%) of the response in a neat solution. |

Accuracy and Precision